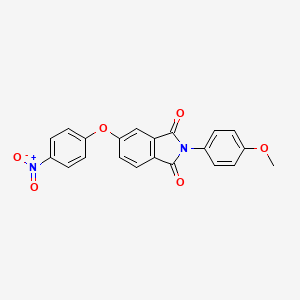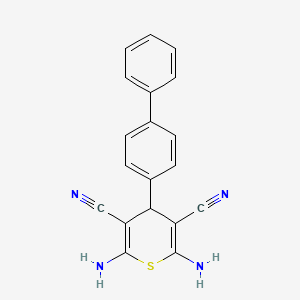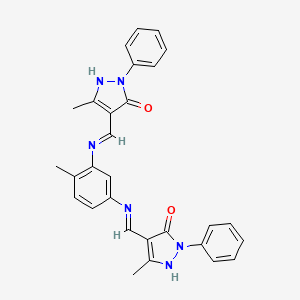![molecular formula C33H41N3O3 B11561684 3-methyl-N-(4-{[4-(undecylcarbamoyl)phenyl]carbamoyl}phenyl)benzamide](/img/structure/B11561684.png)
3-methyl-N-(4-{[4-(undecylcarbamoyl)phenyl]carbamoyl}phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-(4-{[4-(undecylcarbamoyl)phenyl]carbamoyl}phenyl)benzamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzamide core with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(4-{[4-(undecylcarbamoyl)phenyl]carbamoyl}phenyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 3-methylbenzoic acid with an appropriate amine under dehydrating conditions.
Attachment of the Phenylcarbamoyl Groups:
Introduction of the Undecylcarbamoyl Group: The final step involves the attachment of the undecylcarbamoyl group through a nucleophilic substitution reaction, typically using an alkyl halide and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-N-(4-{[4-(undecylcarbamoyl)phenyl]carbamoyl}phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Halogenated aromatic compounds and nitro derivatives.
Applications De Recherche Scientifique
3-methyl-N-(4-{[4-(undecylcarbamoyl)phenyl]carbamoyl}phenyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 3-methyl-N-(4-{[4-(undecylcarbamoyl)phenyl]carbamoyl}phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. The undecylcarbamoyl group enhances its hydrophobic interactions, facilitating its incorporation into lipid membranes and affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-{[4-(decanoyl)phenyl]carbamoyl}phenyl)benzamide
- N-(4-{[4-(dodecylcarbamoyl)phenyl]carbamoyl}phenyl)benzamide
- 3-methyl-N-(4-{[4-(octylcarbamoyl)phenyl]carbamoyl}phenyl)benzamide
Uniqueness
3-methyl-N-(4-{[4-(undecylcarbamoyl)phenyl]carbamoyl}phenyl)benzamide stands out due to its specific undecylcarbamoyl group, which imparts unique hydrophobic properties and enhances its interactions with lipid membranes. This makes it particularly useful in applications requiring membrane incorporation and modulation.
Propriétés
Formule moléculaire |
C33H41N3O3 |
|---|---|
Poids moléculaire |
527.7 g/mol |
Nom IUPAC |
3-methyl-N-[4-[[4-(undecylcarbamoyl)phenyl]carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C33H41N3O3/c1-3-4-5-6-7-8-9-10-11-23-34-31(37)26-15-19-29(20-16-26)35-32(38)27-17-21-30(22-18-27)36-33(39)28-14-12-13-25(2)24-28/h12-22,24H,3-11,23H2,1-2H3,(H,34,37)(H,35,38)(H,36,39) |
Clé InChI |
CLAWHXZJZPRVEV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-hydroxy-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-8-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B11561612.png)
![(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide](/img/structure/B11561614.png)
![N'-[(1E)-1-(4-Fluorophenyl)butylidene]adamantane-1-carbohydrazide](/img/structure/B11561617.png)

![2-bromo-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11561631.png)
![2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-{[(4-methylphenyl)sulfonyl]amino}ethyl)acetamide](/img/structure/B11561638.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-4-[(4-methylphenoxy)methyl]benzohydrazide](/img/structure/B11561651.png)
![2-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11561659.png)
![N-(3,4-dichlorophenyl)-3-oxo-3-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}propanamide](/img/structure/B11561665.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11561666.png)


![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-bromo-2-methoxybenzamide](/img/structure/B11561675.png)
![6-amino-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4(3H)-one](/img/structure/B11561677.png)
